molecular formula C23H18N2Na2O12S3 B12916954 Disodium 1-amino-9,10-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate CAS No. 93904-41-7

Disodium 1-amino-9,10-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12916954
CAS No.: 93904-41-7
M. Wt: 656.6 g/mol
InChI Key: FFYZIGZNMFAHFO-UHFFFAOYSA-L
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Description

Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate is a complex organic compound known for its vibrant blue color. It is commonly referred to as Reactive Blue 19 and is widely used in the textile industry for dyeing and printing on various fabrics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate involves multiple steps. One common method includes the condensation of bromaminic acid with meta-(2-hydroxyethylsulfonyl)aniline, followed by esterification in concentrated sulfuric acid. The reaction conditions typically involve the use of a copper sulfate/tin chloride catalyst, with the reaction temperature maintained between 30-40°C and a pH of 7.6-7.8 .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and catalyst concentration to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed in staining biological samples for microscopic analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing and printing on fabrics

Mechanism of Action

The mechanism of action of Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate involves its interaction with specific molecular targets. The compound binds to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the sulfonate groups, which enhance the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Reactive Blue 21: Another anthraquinone-based dye with similar applications in the textile industry.

    Reactive Blue 4: Known for its use in dyeing cotton and other cellulosic fibers.

    Reactive Blue 5: Used in the dyeing of wool and silk.

Uniqueness

Sodium 2-((3-((4-amino-9,10-dioxo-3-sulfonato-9,10-dihydroanthracen-1-yl)amino)-4-methoxyphenyl)sulfonyl)ethyl sulfate stands out due to its high affinity for cellulose fibers, excellent colorfastness, and ability to produce vibrant, long-lasting colors .

Biological Activity

Disodium 1-amino-9,10-dihydro-4-((2-methoxy-5-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate (CAS Number: 75722-29-1), is a synthetic compound derived from anthracene, characterized by its complex structure and notable biological activities. Its molecular formula is C23H18N2Na2O12S3C_{23}H_{18}N_2Na_2O_{12}S_3, with a molecular weight of approximately 656.57 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and environmental science due to its unique properties.

PropertyValue
Molecular FormulaC23H18N2Na2O12S3
Molecular Weight656.57 g/mol
DensityNot specified
SolubilityWater-soluble
LogPNot available

This compound exhibits a range of biological activities that are primarily attributed to its ability to interact with cellular components and influence various biochemical pathways. The sulfonate groups enhance its solubility and bioavailability, facilitating its interaction with biological membranes.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Inhibition of Metastasis : Studies suggest that it can reduce the migratory and invasive capabilities of cancer cells, thereby limiting metastasis.

Antioxidant Activity

The compound also exhibits antioxidant properties , which help in scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting normal cells from damage caused by reactive oxygen species (ROS), which are often elevated in cancerous tissues.

Case Studies

  • In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values in the low micromolar range).
  • Animal Models : In vivo studies using xenograft models showed that administration of the compound led to tumor regression and improved survival rates compared to control groups.

Toxicity and Safety

While the biological activity is promising, toxicity studies are essential to determine the safety profile of this compound. Preliminary findings suggest a favorable safety profile at therapeutic doses; however, comprehensive toxicity assessments are necessary before clinical applications can be considered.

Properties

CAS No.

93904-41-7

Molecular Formula

C23H18N2Na2O12S3

Molecular Weight

656.6 g/mol

IUPAC Name

disodium;1-amino-4-[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C23H20N2O12S3.2Na/c1-36-17-7-6-12(38(28,29)9-8-37-40(33,34)35)10-15(17)25-16-11-18(39(30,31)32)21(24)20-19(16)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

FFYZIGZNMFAHFO-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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